ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, also known as Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate, is a compound with potential antimicrobial activity . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria play various roles in human health, and their overgrowth can lead to infections.
Mode of Action
It is known that the compound interacts with its bacterial targets, possibly disrupting essential biological processes, leading to their death or inhibition
Biochemical Pathways
The compound likely affects various biochemical pathways within the bacterial cells, leading to their death or growth inhibition
Result of Action
The compound has shown promising results in terms of its antimicrobial activity. In a study, several derivatives of the compound exhibited excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound, or its derivatives, could potentially be used in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 3-amino-4-carbethoxypyrazole
Uniqueness
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the phenyl group at the 5-position of the pyrazole ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other similar compounds, it offers a different profile of interactions with molecular targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(14-15-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYBHHBBGZBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236193 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-11-8 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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